2-(2-Fluoro-3-methoxyphenyl)acetonitrile
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-fluoro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)acetonitrile typically involves the reaction of 2-fluoro-3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-(2-Fluoro-3-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-3-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
- 2-(2-Fluoro-4-methoxyphenyl)acetonitrile
- 2-(2-Fluoro-3-ethoxyphenyl)acetonitrile
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
2-(2-Fluoro-3-methoxyphenyl)acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10FNO
- Molecular Weight : 179.19 g/mol
- Structure : Contains a fluoro group and a methoxy group that influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Properties
The compound has also been explored for anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a potential therapeutic agent in cancer treatment . The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro and methoxy groups enhances its binding affinity, potentially leading to effective modulation of biochemical pathways.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights the importance of the positioning of substituents on the aromatic ring. The unique arrangement of the fluoro and methoxy groups contributes significantly to the compound's biological activity, differentiating it from similar compounds .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
2-(4-Fluoro-3-methoxyphenyl)acetonitrile | Moderate antimicrobial | Different positioning of substituents |
2-(2-Fluoro-4-methoxyphenyl)acetonitrile | Limited anticancer activity | Structural variations impact efficacy |
2-(2-Fluoro-3-ethoxyphenyl)acetonitrile | Under investigation | Potential for varied biological interactions |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, with IC50 values indicating potent activity against specific cancer types .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound can induce cell cycle arrest, leading to increased apoptosis rates in treated cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent .
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMMVVQGWOQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630277 | |
Record name | (2-Fluoro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672931-80-5 | |
Record name | (2-Fluoro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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